4-氨基-5-(4-乙氧基苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

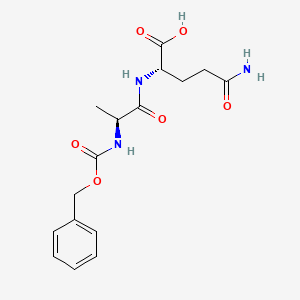

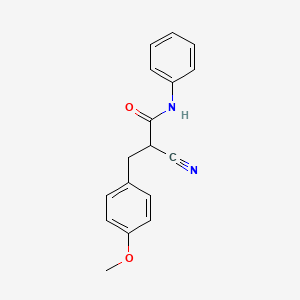

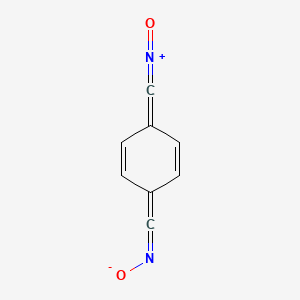

“4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via a Schiff base reduction route . This involves the reaction of primary amines and ammonia, reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .Molecular Structure Analysis

The molecular structure of this compound would likely involve a 1,2,4-triazole ring, an ethoxyphenyl group, and a thiol group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiol group could potentially undergo oxidation reactions, while the 1,2,4-triazole ring could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .科学研究应用

Synthesis of Secondary Amines

The compound can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Preparation of Schiff Bases

“4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” can be used in the preparation of Schiff bases . Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives . They have been extensively studied and up-to-date attract much attention mainly because of their synthesis protocol, availability, electronic properties and for their numerous applications in different fields .

Synthesis of Metal Complexes

The compound can be used in the synthesis of metal complexes . The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding . Thus, chelation effects will enhance and improve the biological activities of the derivatives of the title compound .

Antibacterial Applications

The derivatives of “4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial agents .

Antifungal Applications

Similar to their antibacterial properties, the derivatives of the compound have also shown antifungal activities . This suggests their potential use in the treatment of fungal infections .

Antioxidant Applications

The derivatives of the compound have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antidiabetic Applications

The derivatives of “4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” have shown antidiabetic activities . This suggests their potential use in the treatment of diabetes .

Anti-inflammatory Applications

The derivatives of the compound have shown anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .

未来方向

属性

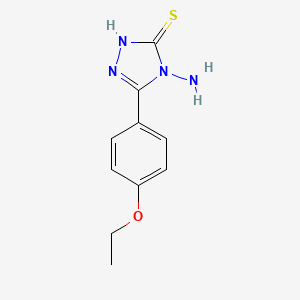

IUPAC Name |

4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-7(4-6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCKNRBDYPLFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2798763.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)

![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)

![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)